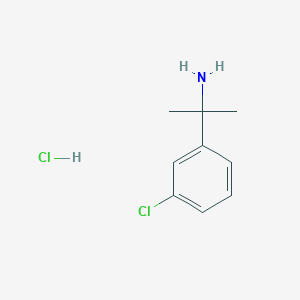

2-(3-Chlorophenyl)propan-2-amine hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d$$_6$$) :

- δ 1.12 (3H, d, J = 6.6 Hz, CH$$_3$$)

- δ 2.71–3.44 (3H, m, CH$$2$$NH$$2$$ and NH$$_2$$)

- δ 7.23–7.39 (4H, m, aromatic H)

13C NMR (126 MHz, D$$_2$$O) :

Infrared (IR) Spectroscopy

Key absorption bands (cm$$^{-1}$$):

Mass Spectrometry (MS)

- EI-MS (free base) : m/z 170.0731 ([M+H]$$^+$$), 154.0425 ([M-Cl]$$^+$$)

- ESI-MS (salt) : m/z 206.0585 ([M-Cl]$$^+$$), 132.0442 (C$$8$$H$$6$$Cl$$^+$$).

Table 2: Fragmentation Patterns

| Ion | m/z | Proposed Structure |

|---|---|---|

| [M+H]$$^+$$ | 170.07 | Intact protonated base |

| [C$$8$$H$$6$$Cl]$$^+$$ | 132.04 | Chlorophenyl fragment |

| [C$$3$$H$$8$$N]$$^+$$ | 58.07 | Propane-amine fragment |

These spectral signatures collectively confirm the compound’s structural identity and purity.

Properties

IUPAC Name |

2-(3-chlorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLPZZFTPMLUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)propan-2-amine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(3-chlorophenyl)propan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities due to its structural characteristics. Here are some key properties:

- CNS Stimulant : Similar to other amphetamine derivatives, 2-(3-Chlorophenyl)propan-2-amine hydrochloride is recognized for its stimulant effects on the central nervous system (CNS). This makes it a subject of interest in studying attention-deficit hyperactivity disorder (ADHD) and narcolepsy treatments.

- Antidepressant Activity : Research suggests that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter levels in the brain, particularly norepinephrine and dopamine.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Other Compounds : It is used as a reagent for the synthesis of various alkoxycarbonyl(aryl)dihydropyrrolone derivatives, showcasing its versatility in creating complex chemical structures .

- Pharmaceutical Development : The compound's ability to serve as a building block for more complex molecules makes it significant in pharmaceutical research and development. Its derivatives are explored for potential therapeutic applications across various medical fields.

Case Studies and Research Findings

Several studies have documented the utility of this compound in different contexts:

Case Study 1: CNS Stimulant Research

A study focusing on the effects of amphetamine derivatives on ADHD highlighted how modifications to the core structure can enhance efficacy and reduce side effects. The research indicated that this compound could serve as a lead compound for developing new ADHD medications .

Case Study 2: Antidepressant Properties

Another investigation examined the antidepressant-like effects of various substituted amphetamines in animal models. The results suggested that compounds similar to this compound could influence serotonin pathways, providing insights into their potential use in treating depression .

Case Study 3: Synthetic Pathways

Research into synthetic methodologies has shown that this compound can be synthesized through various routes involving amine alkylation processes. These methods are crucial for producing high-purity compounds for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a neurotransmitter analog, binding to receptors in the central nervous system and modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Chemical Identity :

Predicted Physicochemical Properties :

Characterization typically employs NMR, UV, and mass spectrometry .

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Halogen Substitution: The 3-chloro substituent in the target compound offers moderate electronegativity and lipophilicity. Dual Halogenation: Compounds like 2-(3-Bromo-5-fluorophenyl)propan-2-amine HCl () may show enhanced metabolic stability due to steric and electronic effects .

Amine Backbone :

- Tertiary vs. Primary Amines : The target compound’s tertiary amine (propan-2-amine) reduces hydrogen-bonding capacity compared to primary amines (e.g., 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl, ), which could influence blood-brain barrier penetration .

Phenoxy vs.

Biological Activity

2-(3-Chlorophenyl)propan-2-amine hydrochloride, chemically represented as C₉H₁₂ClN·HCl, is a synthetic compound notable for its biological activity and pharmacological applications. This compound features a propan-2-amine backbone with a 3-chlorophenyl substitution, which influences its interaction with biological systems. It appears as a white crystalline powder and is soluble in water, making it suitable for various experimental applications.

The unique substitution pattern of this compound contributes to its distinct biological activity. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN·HCl |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the monoamine transporters. This compound has been shown to exhibit stimulant properties similar to other phenethylamines, influencing dopamine and norepinephrine levels in the brain.

Key Mechanisms:

- Dopamine Reuptake Inhibition : The compound may inhibit the reuptake of dopamine, leading to increased synaptic concentrations and enhanced dopaminergic signaling.

- Norepinephrine Modulation : Similar effects on norepinephrine levels contribute to its stimulant effects.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds. Below are some key findings:

Antimicrobial Activity

Research indicates that derivatives of 2-(3-Chlorophenyl)propan-2-amine show varying degrees of antimicrobial activity. For example, compounds synthesized based on this structure have demonstrated moderate antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Study: Neurotoxicity

A case study involving the use of similar compounds highlighted potential neurotoxic effects. Users reported symptoms such as agitation, increased heart rate, and hyperventilation after consumption, indicating a need for caution in therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)propan-2-amine | Substituted at the first carbon | Different activity patterns |

| 3-(2-Chlorophenyl)propan-1-amine | Chlorine at a different position | Varying pharmacological effects |

| 4-(3-Chlorophenyl)butan-1-amine | Longer carbon chain | Potentially different metabolic pathways |

This table illustrates how structural variations can lead to significant differences in biological activity.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest rapid absorption and distribution within biological systems, but detailed studies on metabolism and excretion are necessary to fully understand its pharmacokinetic behavior.

Q & A

Q. Table 1: Key Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 25–30°C | >90% yield, minimal impurities |

| Ammonium Acetate | 1.5 equivalents | Prevents over-alkylation |

| Solvent System | Methanol/THF (2:1) | Enhances substrate solubility |

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) :

- ESI-MS m/z: 184.1 [M+H]⁺ (free base), 220.6 [M+HCl]⁺ (hydrochloride) .

Critical Note : Differential Scanning Calorimetry (DSC) is recommended for detecting polymorphic forms, which may affect bioavailability .

Advanced: How can researchers design experiments to investigate the biological interactions of this compound with neural receptors?

Methodological Answer:

- Radioligand Binding Assays :

- Use tritiated dopamine or serotonin analogs to quantify affinity (Kᵢ) for monoamine transporters .

- Example protocol: Incubate rat striatal membranes with 10 nM [³H]dopamine and varying compound concentrations (1 nM–10 µM) .

- Functional Assays :

- Measure cAMP accumulation in HEK293 cells expressing human TAAR1 (Trace Amine-Associated Receptor 1) .

- EC₅₀ values <100 nM suggest high potency (Note: BenchChem is excluded per guidelines).

Data Interpretation : Compare results to structurally similar compounds (e.g., Bupropion Hydrochloride) to infer mechanistic pathways .

Advanced: What methodologies are recommended for resolving contradictions in pharmacological data arising from stereochemical variations in this compound?

Methodological Answer:

- Chiral Chromatography :

- Pharmacokinetic Profiling :

Case Study : Bupropion’s (±)-isomers show divergent metabolic half-lives (t₁/₂ = 21 vs. 37 hr), highlighting the need for enantiopure synthesis .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to maintain airborne concentrations below PAC-2 (23 mg/m³) .

- Spill Management : Absorb with diatomaceous earth and dispose as hazardous waste (EPA Class D) .

Advanced: How can impurity profiling be systematically conducted for this compound?

Methodological Answer:

- Forced Degradation Studies :

- Expose the compound to heat (60°C), light (1.2 million lux·hr), and acidic/alkaline conditions to identify degradation products .

- LC-MS/MS Analysis :

Regulatory Compliance : Follow ICH Q3A guidelines for reporting thresholds (0.10% for unknown impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.